molecular formula C24H18N2O8 B5140104 2,2'-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid CAS No. 5733-29-9

2,2'-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid

Cat. No.: B5140104
CAS No.: 5733-29-9
M. Wt: 462.4 g/mol
InChI Key: GNRJUOIBXCJDSI-UHFFFAOYSA-N
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Description

2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid is a complex organic compound characterized by its unique structure, which includes acetyloxy and carbonylimino functional groups attached to a benzene ring

Properties

IUPAC Name

2-[[3-acetyloxy-5-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O8/c1-13(27)34-16-11-14(21(28)25-19-8-4-2-6-17(19)23(30)31)10-15(12-16)22(29)26-20-9-5-3-7-18(20)24(32)33/h2-12H,1H3,(H,25,28)(H,26,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRJUOIBXCJDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367375
Record name STK026447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5733-29-9
Record name STK026447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with acetyloxy and carbonylimino groups. This can be achieved through various organic reactions, such as Friedel-Crafts acylation and subsequent functional group modifications.

    Coupling Reactions: The benzene derivative is then subjected to coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups and form the desired compound.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonylimino groups to amines.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy and carbonylimino groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{[5-(hydroxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid
  • 2,2’-{[5-(methoxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid
  • 2,2’-{[5-(chloro)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid

Uniqueness

2,2’-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid is unique due to the presence of acetyloxy groups, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as hydroxy, methoxy, or chloro groups.

Biological Activity

The compound 2,2'-{[5-(acetyloxy)benzene-1,3-diyl]bis(carbonylimino)}dibenzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dibenzoic acid backbone with acetyloxy and carbonylimino functional groups. Its molecular formula is C20H18N2O4C_{20}H_{18}N_2O_4, and it has a molecular weight of 354.37 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Recent studies indicate that derivatives of benzoic acid exhibit significant anti-inflammatory properties. The acetyloxy group enhances solubility and bioavailability, which may contribute to the compound's efficacy in reducing inflammation. In vitro assays using human cell lines have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, a key mediator in inflammatory responses .

Antitumor Activity

The compound's structural similarity to known antitumor agents positions it as a potential candidate for cancer therapy. Research has shown that compounds with similar dibenzoic structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . A study involving human lung cancer cell lines (A549, HCC827) demonstrated that related compounds significantly inhibited cell proliferation, suggesting that this compound may exhibit similar activity .

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Apoptotic Pathways : Induction of apoptosis in tumor cells through mitochondrial pathways.
  • DNA Interaction : Potential binding to DNA or other nucleic acids may interfere with replication and transcription processes.

Case Studies

Several studies have highlighted the biological effects of structurally related compounds:

  • Study on COX Inhibition : A derivative with a similar acetyloxy group showed a 75% reduction in COX-2 activity in vitro at a concentration of 50 µM .
  • Antitumor Efficacy : In a study involving A549 lung cancer cells, a related benzoic acid derivative exhibited an IC50 value of 6.75 µM in 2D cultures and demonstrated significant tumor growth inhibition in xenograft models .

Data Tables

Activity Type Compound IC50 (µM) Cell Line Mechanism
COX InhibitionAcetyloxy derivative50Human fibroblastsCOX-2 inhibition
AntitumorSimilar derivative6.75A549 (lung cancer)Apoptosis induction
AntimicrobialBenzothiazole derivative15Staphylococcus aureusMembrane disruption

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